4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
Description
4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid is a benzimidazole derivative characterized by a hydroxy group at position 4, a methyl group at position 2, and a carboxylic acid moiety at position 4. The carboxylic acid group at position 6 is a common feature in bioactive benzimidazoles, often critical for interactions with biological targets .
Properties
IUPAC Name |
7-hydroxy-2-methyl-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-4-10-6-2-5(9(13)14)3-7(12)8(6)11-4/h2-3,12H,1H3,(H,10,11)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVHBGNWZBYPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784661-23-9 | |
| Record name | 4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structural similarity to natural products makes it a valuable tool in studying biological processes and developing new drugs.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may have potential therapeutic applications in these areas.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations and Their Implications
The pharmacological profile of benzimidazole derivatives is highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Benzimidazole Derivatives
Key Observations:
- Hydroxy vs.
- Aryl Modifications : The 2-hydroxyphenyl group in BIMa enables multi-target interactions, contrasting with the single hydroxy group in the target compound .
Key Observations:
Biological Activity
4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a hydroxyl group and a carboxylic acid group in its structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, making it a versatile building block in organic synthesis.
| Property | Details |
|---|---|
| Molecular Formula | |
| Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) |
| Structural Class | Benzimidazole Derivative |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has shown efficacy against several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is attributed to its interaction with cellular signaling pathways that regulate cell survival.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound can bind to enzymes involved in key metabolic processes, altering their activity.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways.
- DNA Interaction : Some studies suggest that the compound can bind to DNA, potentially affecting gene expression.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy reported that this compound inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µg/mL .
- Anticancer Research : In vitro studies demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells by 60% at a concentration of 25 µM after 48 hours of treatment .
- Inflammation Model : An animal model study indicated that administration of this compound significantly reduced edema in paw inflammation models, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
